molecular formula C16H13FN4O2S B5722892 3-[(4-fluorobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole

3-[(4-fluorobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole

Cat. No. B5722892
M. Wt: 344.4 g/mol
InChI Key: XJGRUBZPJOCBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-fluorobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. It is a triazole derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as DNA and proteins.
Biochemical and physiological effects:
The compound has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage in cancer cells, leading to their death. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of important cellular components, leading to the disruption of cellular processes.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It has also been shown to have potent antimicrobial and anticancer properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 3-[(4-fluorobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole. One direction is to further investigate its mechanism of action, which may lead to the development of new drugs that target specific cellular processes. Another direction is to study its potential applications in other fields, such as agriculture and environmental science. Additionally, more research is needed to determine the safety and toxicity of the compound, which is important for its potential use in humans.

Synthesis Methods

The synthesis of 3-[(4-fluorobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole can be achieved using various methods. One of the most common methods involves the reaction of 4-fluorobenzyl chloride with thiosemicarbazide, followed by the addition of 4-nitrobenzaldehyde and subsequent cyclization. Other methods include the use of different starting materials and reaction conditions.

Scientific Research Applications

The compound 3-[(4-fluorobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole has been studied for its potential applications in various scientific fields. It has been shown to have antimicrobial activity against different strains of bacteria and fungi, making it a potential candidate for the development of new antibiotics. It has also been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-4-methyl-5-(4-nitrophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-20-15(12-4-8-14(9-5-12)21(22)23)18-19-16(20)24-10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGRUBZPJOCBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole

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